[1-(6-Methoxypyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
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Overview
Description
1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxypyridazine ring, a piperidine ring, and a thiomorpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxypyridazine Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the methoxypyridazine ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the methoxypyridazine, piperidine, and thiomorpholine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone: can be compared with similar compounds such as:
Oxcarbazepine Related Compound B: A compound with a similar structural motif but different functional groups.
Repaglinide Related Compound C: Another compound with a piperidine ring but different substituents.
Salicylic Acid Related Compound B: A compound with a different core structure but similar functional groups.
The uniqueness of 1-(6-Methoxypyridazin-3-yl)piperidin-3-ylmethanone lies in its combination of the methoxypyridazine, piperidine, and thiomorpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2S/c1-21-14-5-4-13(16-17-14)19-6-2-3-12(11-19)15(20)18-7-9-22-10-8-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
JBKGJHRAIUQRIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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